(2-Ethyl-1,3-thiazol-4-yl)methylamine CAS 164949-68-0 properties
(2-Ethyl-1,3-thiazol-4-yl)methylamine CAS 164949-68-0 properties
An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-yl)methylamine (CAS 164949-68-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
(2-Ethyl-1,3-thiazol-4-yl)methylamine represents a specific molecular architecture within the broader, pharmacologically significant class of thiazole-containing compounds. While direct, in-depth literature for this exact molecule (CAS 164949-68-0) is not extensively available, its structure—a 2-alkyl, 4-aminomethyl substituted thiazole—places it firmly within a family of heterocycles that are cornerstones of medicinal chemistry.[1][2][3] This guide, therefore, adopts a first-principles approach. By leveraging established, robust synthetic methodologies like the Hantzsch thiazole synthesis and drawing on the well-documented properties of analogous structures, we can construct a comprehensive and scientifically sound technical profile. This document serves as both a reference and a roadmap for researchers looking to synthesize, characterize, and explore the potential of this and related compounds.
Molecular and Physicochemical Profile
The structural attributes of (2-Ethyl-1,3-thiazol-4-yl)methylamine—a primary amine tethered to a decorated aromatic heterocycle—suggest its utility as a versatile building block in drug discovery. The thiazole ring provides a stable, aromatic core capable of engaging in various intermolecular interactions, while the primary amine serves as a key handle for derivatization and salt formation.[4][5]
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from analogous thiazole derivatives.
| Property | Predicted Value / Description |
| CAS Number | 164949-68-0 |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Appearance | Likely a pale yellow to light brown liquid or low-melting solid, characteristic of many thiazole derivatives.[1][6] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane; sparingly soluble in water.[1][6] |
| pKa (Conjugate Acid) | The pKa of the conjugate acid is estimated to be around 2.5 for the thiazole nitrogen and around 9-10 for the aminomethyl group, typical for primary amines.[4][6] |
| Boiling Point | Estimated to be >180 °C at atmospheric pressure. |
| SMILES | CCc1ncc(CN)s1 |
| InChI Key | InChI=1S/C6H10N2S/c1-2-6-8-5(4-7)3-9-6/h3H,2,4,7H2,1H3 |
Proposed Synthetic Strategy: A Modular Approach
Due to the absence of a specifically published synthesis for (2-Ethyl-1,3-thiazol-4-yl)methylamine, a robust and logical pathway is proposed based on the foundational Hantzsch thiazole synthesis.[1][7][8] This method involves the condensation of an α-haloketone with a thioamide. The subsequent introduction of the aminomethyl group can be achieved through standard functional group interconversions.
Overall Synthetic Workflow
The proposed synthesis is a three-step process starting from commercially available 1,3-dichloroacetone.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Part A: Hantzsch Synthesis of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate
This foundational step constructs the core heterocyclic ring system. The reaction condenses propanethioamide with an appropriate α-halo-β-ketoester.
-
Reagents: Propanethioamide, Ethyl 4-chloro-3-oxobutanoate, Ethanol.
-
Procedure:
-
Dissolve propanethioamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 4-chloro-3-oxobutanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
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Part B: Synthesis of 2-Ethyl-1,3-thiazole-4-carboxamide
This intermediate step converts the ester into a primary amide, which is a suitable precursor for reduction.
-
Saponification:
-
Dissolve the ester from Part A (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir at 50°C until the ester is fully consumed (monitored by TLC).
-
Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry.
-
-
Amidation:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Cool to 0°C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-3 hours until a clear solution is formed.
-
Remove the solvent and excess thionyl chloride in vacuo.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide.
-
Stir vigorously for 1 hour, then separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.
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Part C: Reduction to (2-Ethyl-1,3-thiazol-4-yl)methylamine
The final step involves the reduction of the primary amide to the target primary amine.
-
Reagents: 2-Ethyl-1,3-thiazole-4-carboxamide, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous tetrahydrofuran (THF).
-
Procedure (using LiAlH₄):
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser.
-
Dissolve the amide from Part B (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine. Purification can be achieved by distillation or column chromatography.
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Predicted Spectroscopic Data
The following spectral characteristics are predicted for (2-Ethyl-1,3-thiazol-4-yl)methylamine and are essential for its structural confirmation.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | Singlet | 1H | Thiazole C5-H | The lone proton on the aromatic thiazole ring.[4] |
| ~3.9-4.1 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amine. |
| ~2.8-3.0 | Quartet | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split by the methyl group. |
| ~1.6-1.8 | Broad Singlet | 2H | -NH₂ | Amine protons; signal is often broad and can exchange with D₂O. |
| ~1.3-1.5 | Triplet | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene group. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | Thiazole C2 | Carbon bearing the ethyl group. |
| ~150-155 | Thiazole C4 | Carbon bearing the aminomethyl group. |
| ~115-120 | Thiazole C5 | Protonated carbon of the thiazole ring. |
| ~40-45 | -CH₂-NH₂ | Methylene carbon adjacent to the amine. |
| ~25-30 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~12-15 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (asymmetric and symmetric) |
| 2850-2970 | C-H stretch (aliphatic) |
| ~1600 & ~1450 | C=N and C=C stretching in the thiazole ring |
| ~1590 | N-H bend (scissoring) |
Mass Spectrometry (MS)
-
EI-MS: The molecular ion peak (M⁺) would be expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic-like position next to the thiazole ring.
-
HRMS (ESI+): Calculated for C₆H₁₁N₂S⁺ ([M+H]⁺): 143.0638. Found: [Experimental Value].
Reactivity, Biological Context, and Potential Applications
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][9] Compounds containing the 2-aminothiazole motif, in particular, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][10]
Caption: Relationship between core structure and applications.
Chemical Reactivity
-
Primary Amine: The aminomethyl group is the primary site for nucleophilic reactions. It can readily undergo acylation, alkylation, sulfonylation, and reductive amination to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Thiazole Ring: The thiazole ring is relatively stable and aromatic.[4] Electrophilic substitution is possible, though it is less reactive than benzene. The C5 position is the most likely site for such reactions.[5]
Potential Therapeutic Applications
-
Anticancer Agents: Many thiazole-containing compounds function as kinase inhibitors by targeting the ATP-binding site of enzymes crucial for cancer cell proliferation. The structure of the title compound could serve as a foundational fragment for developing such inhibitors.[3][11]
-
Antimicrobial and Antifungal Agents: The thiazole ring is a key component of some antibiotics and antifungal agents. Derivatives could be screened for activity against various pathogens.[12][13]
-
Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory effects.[3] The title compound could be a starting point for developing novel agents targeting inflammatory pathways.
Safety and Handling
No specific safety data exists for CAS 164949-68-0. Therefore, prudent safety measures based on related aminothiazole compounds are mandatory.[14][15][16]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Toxicology: Aminothiazole derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[15][17] Chronic exposure should be avoided.
-
Fire Safety: The compound is likely combustible. Use standard extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(2-Ethyl-1,3-thiazol-4-yl)methylamine is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is sparse, its synthesis is achievable through established and reliable chemical transformations, primarily rooted in the Hantzsch thiazole synthesis. Its predicted properties and the known biological activities of its structural relatives strongly suggest that derivatives of this compound could yield novel therapeutic agents. This guide provides the necessary theoretical framework and practical protocols to empower researchers to synthesize, characterize, and explore the full potential of this versatile molecule.
References
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- 6. globalresearchonline.net [globalresearchonline.net]
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- 9. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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